molecular formula C14H18ClNO2 B3032709 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline CAS No. 384357-13-5

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline

Cat. No.: B3032709
CAS No.: 384357-13-5
M. Wt: 267.75 g/mol
InChI Key: IYCYIPOZYAWIHM-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are significant in various fields, including medicinal chemistry and organic synthesis. This particular compound is characterized by its chloromethyl group attached to the isoquinoline core, along with two methoxy groups and two methyl groups, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline typically involves the chloromethylation of the corresponding isoquinoline derivative. One common method includes the reaction of the isoquinoline with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and reduce by-products.

Chemical Reactions Analysis

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .

Scientific Research Applications

1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline include:

The uniqueness of this compound lies in its specific functional groups that allow for a wide range of chemical transformations and applications.

Properties

IUPAC Name

1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(2)7-9-5-12(17-3)13(18-4)6-10(9)11(8-15)16-14/h5-6H,7-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCYIPOZYAWIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)CCl)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353691
Record name 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384357-13-5
Record name 1-(chloromethyl)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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